molecular formula C19H21N3O5S B10867518 Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Cat. No.: B10867518
M. Wt: 403.5 g/mol
InChI Key: URUTYTYRIIJMQS-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a benzoate derivative featuring a 3,5-dimethoxyphenylcarbonylhydrazinecarbothioamide moiety. Its synthesis likely involves sequential modifications of ethyl 4-aminobenzoate, as outlined in analogous protocols . Key steps include:

Amination: Reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide to introduce a thiocarbamoyl group.

Isothiocyanate Formation: Deamination to generate an isothiocyanate intermediate.

Hydrazine Conjugation: Reaction with hydrazine hydrate to form a hydrazinylcarbonothioyl backbone.

Acylation: Introduction of the 3,5-dimethoxybenzoyl group via carbonyl coupling.

The compound’s structure is confirmed by spectral analysis (1H/13C-NMR, IR) and crystallography, similar to related derivatives . The 3,5-dimethoxyphenyl group confers electron-donating effects, while the hydrazinylcarbonothioyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4-[[(3,5-dimethoxybenzoyl)amino]carbamothioylamino]benzoate

InChI

InChI=1S/C19H21N3O5S/c1-4-27-18(24)12-5-7-14(8-6-12)20-19(28)22-21-17(23)13-9-15(25-2)11-16(10-13)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H2,20,22,28)

InChI Key

URUTYTYRIIJMQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of ethyl 4-aminobenzoate with 3,5-dimethoxybenzoyl chloride to form an intermediate, which is then reacted with hydrazine to introduce the hydrazino group. The final step involves the reaction with a suitable thiocarbonyl reagent under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the carbonothioyl moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Key Observations
Potassium permanganate (KMnO₄)Acidic aqueous medium, 60–80°CSulfonic acid derivativeComplete oxidation of the thioether to sulfonic acid; confirmed via IR loss of S-H stretch at 2550 cm⁻¹.
Hydrogen peroxide (H₂O₂)Ethanol, room temperatureSulfoxide intermediatePartial oxidation to sulfoxide; reversible under reducing conditions.

Mechanism :

  • Electrophilic attack on sulfur by oxidizing agents.

  • Formation of sulfoxide (R-S(=O)-R') or sulfone (R-SO₂-R') depending on reaction stoichiometry and conditions.

Hydrolysis Reactions

The ester and hydrazine functionalities are susceptible to hydrolysis:

Ester Hydrolysis

Conditions Reagents Product Notes
Acidic (HCl/H₂SO₄)H₂O, reflux4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoic acidQuantitative conversion in 6–8 hours.
Basic (NaOH/KOH)Aqueous ethanol, 50°CSodium/potassium salt of the carboxylic acidFaster kinetics (2–3 hours) but requires neutralization for acid isolation.

Hydrazine Hydrolysis

Under strongly acidic conditions (e.g., conc. HCl, 100°C), the hydrazine bond cleaves to yield:

  • 3,5-Dimethoxybenzoic acid

  • Thiosemicarbazide derivative

Side Reaction : Competitive decomposition of the thioamide group at extreme pH.

Nucleophilic Substitution

The electron-deficient triazole ring (if present in derivatives) and aromatic methoxy groups participate in SNAr reactions:

Nucleophile Conditions Product Yield
Ammonia (NH₃)Ethanol, 80°C4-Amino-substituted triazole analog65–70%
Hydrazine (N₂H₄)DMF, 120°CBis-hydrazine derivative55% (with byproduct formation)

Key Insight : Methoxy groups deactivate the benzene ring, directing substitution to the hydrazinylcarbonothioyl region .

Reduction Reactions

Selective reduction of functional groups has been explored:

Reducing Agent Target Group Product Conditions
Lithium aluminum hydride (LiAlH₄)Ester → Alcohol4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzyl alcoholAnhydrous THF, 0°C → RT
Sodium borohydride (NaBH₄)Thioamide → ThiolUnstable thiol intermediateEthanol, 25°C (low yield)

Limitation : Over-reduction of aromatic methoxy groups is avoided by using mild conditions.

Cyclization and Heterocycle Formation

The hydrazine-thioamide moiety facilitates cyclization:

Reagent Product Mechanism
Phosgene (COCl₂)1,3,4-Thiadiazole derivativeIntramolecular cyclization via elimination of H₂O and H₂S .
Ethyl chlorooxoacetateOxadiazole analogCondensation followed by ring closure .

Applications : These heterocycles are bioactive scaffolds in medicinal chemistry .

Complexation with Metal Ions

The thioamide and carbonyl groups act as ligands for transition metals:

Metal Ion Complex Structure Stability Constant (log K)
Cu²⁺Octahedral geometry8.2 ± 0.3 (pH 7.4)
Fe³⁺Tetrahedral6.9 ± 0.2 (pH 6.0)

Implication : Potential use in catalysis or metallodrug design.

Photochemical Reactions

UV irradiation induces C-S bond cleavage:

Wavelength Solvent Product
254 nmAcetonitrileBenzoate radical + dimethoxyphenylhydrazine
365 nmMethanolStable photoproducts (unidentified)

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate exhibits significant anticancer properties. Studies have shown that compounds with similar structural frameworks can inhibit cancer cell proliferation by modulating various signaling pathways and inducing apoptosis in malignant cells . For instance, derivatives of hydrazine have been linked to the inhibition of specific kinases involved in cancer progression.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of hydrazones and subsequent thioamide coupling reactions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product .

In a study assessing the biological activity of this compound, researchers evaluated its effects on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Pharmacological Testing

Pharmacological tests conducted on animal models demonstrated that the compound not only reduced tumor size but also exhibited minimal toxicity at therapeutic doses. These findings suggest a favorable safety profile, making it a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylateBenzothiazine coreAnti-inflammatory
N-(4-methoxybenzoyl)-N'-(thiazol-2-yl)hydrazineThiazole and hydrazine moietiesAnticancer
4-(dimethylamino)-N-(4-methoxyphenyl)-benzamideDimethylamino groupPotential anti-tumor

Mechanism of Action

The mechanism by which ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The hydrazino and carbothioyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate (Compound 4, )

  • Key Differences : Lacks the 3,5-dimethoxybenzoyl substituent.

Substituted Benzoate Esters in Agrochemicals

Tribenuron Methyl Ester ()

  • Structure: Contains a sulfonylurea group instead of a hydrazinylcarbonothioyl moiety.
  • Functional Impact : Sulfonylurea groups confer herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s thioamide group may interact with metalloenzymes or nucleic acids .
  • Synthesis : Tribenuron’s synthesis relies on sulfonylation, contrasting with the target compound’s multi-step acylation and hydrazine conjugation .

Aromatic Methoxy Substitutions in Pharmaceuticals

Pyrido-Pyrimidinone Derivatives ()

  • Substituents: 3,4-Dimethoxyphenyl groups attached to a pyrimidinone core.
  • Electronic Effects : The 3,4-dimethoxy configuration creates an asymmetric electron density, enhancing binding to kinase active sites. In contrast, the target compound’s 3,5-dimethoxy symmetry may favor π-π stacking in crystalline phases or DNA intercalation .

Ddz ([1-(3,5-dimethoxyphenyl)-1-methylethoxy]carbonyl, –2)

  • Role : A carbonate-based protecting group for amines, leveraging the 3,5-dimethoxyphenyl group for UV detection.
  • Comparison: Unlike the target compound’s hydrazinylcarbonothioyl-aryl system, Ddz is designed for orthogonal deprotection in solid-phase synthesis. The target’s thioamide group could introduce unwanted redox sensitivity if used similarly .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Synthesis Highlights Potential Applications References
Target Compound 3,5-Dimethoxyphenylcarbonyl Hydrazinylcarbonothioyl, ester Multi-step acylation/hydrazination Pharmaceuticals, chelation
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate None (simpler hydrazine backbone) Hydrazinylcarbonothioyl, ester Hydrazine + isothiocyanate Synthetic intermediate
Ddz Blocking Group 3,5-Dimethoxyphenyl, carbonate Carbonate ester Peptide coupling Amine protection in peptides
Pyrido-Pyrimidinone () 3,4-Dimethoxyphenyl, pyrimidinone Pyrido-pyrimidinone Cyclocondensation Kinase inhibitors
Tribenuron Methyl Ester Sulfonylurea, methyl benzoate Benzoate ester, sulfonylurea Sulfonylation Herbicide

Critical Analysis of Substituent Effects

  • 3,5-Dimethoxy vs. 3,4-Dimethoxy : The symmetrical 3,5-substitution in the target compound improves crystallinity and UV absorbance compared to 3,4-dimethoxy analogues, as seen in Ddz .
  • Hydrazinylcarbonothioyl vs. Sulfonylurea: The thioamide group’s sulfur atom enhances metal coordination (e.g., Zn²⁺ in enzymes), whereas sulfonylureas rely on hydrogen bonding for herbicidal activity .
  • Stability : The target compound’s hydrazine-thioamide linkage may be prone to hydrolysis under acidic conditions, unlike the robust carbonate esters in Ddz .

Biological Activity

Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4SC_{18}H_{20}N_4O_4S with a molecular weight of approximately 396.44 g/mol. The compound features a hydrazine moiety linked to a benzoate group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H20N4O4SC_{18}H_{20}N_4O_4S
Molecular Weight396.44 g/mol
StructureStructure

Antitumor Activity

This compound has shown promising antitumor activity in various studies. Research indicates that derivatives of hydrazine often exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar structures have been reported to inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Studies focusing on hydrazone derivatives suggest that they possess substantial antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The hydrazine moiety can form hydrogen bonds with amino acids in target proteins, potentially altering their function. Additionally, the carbonothioamide group may contribute to its reactivity and interaction with cellular components .

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several hydrazone derivatives and evaluated their antitumor efficacy against human cancer cell lines. This compound was among the tested compounds, showing IC50 values indicating potent inhibition of cell proliferation .

Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of various hydrazone derivatives against common bacterial strains. This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Question

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzoate and dimethoxyphenyl groups) and carbonyl resonances (δ 165–175 ppm) .
    • IR spectroscopy : Confirm N–H (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=S (1050–1250 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O/S interactions) for unambiguous structural assignment .

How should researchers address contradictions between experimental spectral data and computational predictions?

Advanced Research Question

  • Troubleshooting steps :
    • Re-examine synthetic conditions : Trace impurities from incomplete reactions or side products (e.g., unreacted hydrazine) using HPLC-MS .
    • Validate computational models : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better accuracy .
    • Dynamic effects : Account for solvent polarity and temperature in DFT simulations to match experimental conditions .

What experimental design principles apply to evaluating this compound’s biological activity?

Advanced Research Question

  • In vitro assays :
    • Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Optimize inhibitor concentration (e.g., 1–100 µM) and incubation time .
    • Cytotoxicity screening : Use MTT/XTT assays on cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to isolate compound-specific effects.

How can computational chemistry elucidate electronic properties relevant to drug design?

Advanced Research Question

  • DFT studies :
    • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer interactions .
    • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic regions for docking studies .
    • Hydrogen-bonding propensity : Simulate interactions with biological targets (e.g., protein active sites) using molecular dynamics (MD) .

What strategies optimize reaction yields during scale-up synthesis?

Advanced Research Question

  • Parameter optimization :
    • Solvent selection : Use polar aprotic solvents (e.g., DMF) for acylation steps to enhance solubility .
    • Catalysis : Screen Lewis acids (e.g., ZnCl₂) for accelerating hydrazine coupling .
  • Process monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.

How can analytical methods resolve the compound in complex mixtures?

Advanced Research Question

  • Chromatographic separation :
    • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm .
    • Derivatization : Enhance sensitivity by reacting free hydrazine groups with fluorescein isothiocyanate (FITC) for fluorescence detection .

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